molecular formula C24H34Cl3N5O2 B608117 Ipatasertib dihydrochloride CAS No. 1396257-94-5

Ipatasertib dihydrochloride

Cat. No.: B608117
CAS No.: 1396257-94-5
M. Wt: 530.9 g/mol
InChI Key: SRKVNRNRVFDUTG-VISIQVHMSA-N
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Mechanism of Action

Ipatasertib is a highly selective and ATP-competitive pan-Akt inhibitor . It shows activity against all three isoforms of Akt . It is a key component of the PI3K/AKT pathway, which is crucial in the regulation of cell survival and metabolism in cancer cells .

Safety and Hazards

The exposure–response relationships for efficacy and safety of Ipatasertib were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Some adverse events had statistically significant association with Ipatasertib .

Future Directions

Ipatasertib is currently in phase II trials for the treatment of breast cancer . It has been evaluated as a single agent and in combination studies using dual AKT and androgen-receptor pathway blockade with Ipatasertib and abiraterone . The future directions of Ipatasertib research will likely focus on its potential use in other types of cancer and the optimization of its synthesis process .

Preparation Methods

The synthesis of RG-7440 dihydrochloride involves several steps, including the preparation of the core structure and subsequent functionalizationThe final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .

Industrial production methods for RG-7440 dihydrochloride are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

RG-7440 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

RG-7440 dihydrochloride is unique among Akt inhibitors due to its high selectivity and potency. Similar compounds include:

Compared to these compounds, RG-7440 dihydrochloride has shown superior selectivity for Akt isoforms and has demonstrated promising antitumor activity in preclinical and clinical studies .

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVNRNRVFDUTG-VISIQVHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396257-94-5
Record name Ipatasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPATASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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